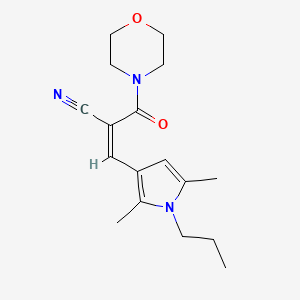
AKOS017060064
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- AKOS017060064 具有很有希望的抗癌潜力。研究人员已经研究了它对各种癌细胞系的影响,包括乳腺癌、肺癌和结肠癌。 初步研究表明它可能抑制肿瘤生长并在癌细胞中诱导凋亡(程序性细胞死亡) .
- 炎症在多种疾病中起着至关重要的作用。this compound 已被研究用于其抗炎特性。 它可以调节炎症通路,使其成为治疗类风湿性关节炎和炎症性肠病等炎症性疾病的潜在候选药物 .
- 阿尔茨海默病和帕金森病等神经退行性疾病涉及氧化应激和神经元损伤。this compound 在动物模型中通过减少氧化应激和保护神经元功能而表现出神经保护作用。 研究人员正在探索它作为神经退行性疾病治疗剂的潜力 .
- This compound 对革兰氏阳性菌和革兰氏阴性菌均表现出抗菌活性。它可以作为现有抗生素的替代品或辅助剂。 研究已经调查了它对耐药菌株的功效,强调了它在对抗细菌感染方面的潜力 .
- 心血管疾病仍然是全球性的健康问题。一些研究表明 this compound 可能具有心脏保护作用。它可以帮助调节血压,减少氧化应激,并改善内皮功能。 需要进一步研究来验证这些发现 .
- 研究人员已使用 this compound 作为支架来设计新的化合物。通过改变其化学结构,他们旨在创造具有特定药理学特性的更有效的药物。 这种方法突出了它在化学生物学和药物开发中的重要性 .
抗癌特性
抗炎活性
神经保护作用
抗菌活性
心血管健康
化学生物学和药物设计
生物活性
(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile is a complex organic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H22N4O
- Molecular Weight : 274.36 g/mol
- CAS Number : 1259233-80-1
The compound features a unique structure that combines a pyrrole ring with a morpholine moiety and a nitrile functional group, which are known to enhance solubility and bioavailability in biological systems.
Synthesis
The synthesis of (Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile typically involves multi-step reactions that require precise control over reaction conditions such as temperature and solvent choice. Techniques like chromatography are employed for purification purposes.
While the exact mechanisms of action for this compound are not fully elucidated, it is believed to interact with various biological targets, including enzymes and receptors involved in pharmacological processes. Compounds with similar structural characteristics have shown promising activities such as:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Affecting receptor activity which may lead to therapeutic effects.
Case Studies and Research Findings
-
Cell Culture Studies :
- In a study exploring the effects of similar compounds on cell-specific antibody production, it was found that derivatives containing pyrrole structures can enhance monoclonal antibody production while suppressing cell growth. This suggests that (Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile may also possess similar properties that could be leveraged for therapeutic applications in biopharmaceuticals .
-
Structure-Activity Relationship (SAR) :
- Research into related compounds has indicated that certain structural components, particularly the 2,5-dimethylpyrrole fragment, significantly contribute to biological activity. These findings highlight the importance of specific molecular configurations in enhancing the efficacy of drug candidates .
-
Potential Applications :
- The compound's unique structure suggests potential applications in treating diseases where enzyme inhibition or receptor modulation is beneficial. This includes areas such as cancer therapy and metabolic disorders.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-5-20-13(2)10-15(14(20)3)11-16(12-18)17(21)19-6-8-22-9-7-19/h10-11H,4-9H2,1-3H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDULJFNXVKCCDR-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














